molecular formula C24H24N6O B1589531 N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine CAS No. 628725-21-3

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B1589531
M. Wt: 412.5 g/mol
InChI Key: KQJHEAUPUFGPOR-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl” part suggests that it has a 4-methoxyphenyl group attached at one nitrogen and two m-tolyl (or 3-methylphenyl) groups attached at the other two nitrogens .


Molecular Structure Analysis

Triazines have a planar, aromatic ring system. The presence of the methoxyphenyl and m-tolyl groups will likely add some bulkiness to the molecule and may influence its overall shape and properties .


Chemical Reactions Analysis

Triazines can participate in a variety of reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles. The methoxy and methyl groups may influence the reactivity of the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, we can predict that it’s likely to be a solid at room temperature, given the presence of aromatic rings. It’s likely to have some solubility in organic solvents due to the presence of the aromatic rings and the methoxy group .

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety measures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies could involve testing its efficacy and safety in cellular models and animal models. If it’s intended for use in materials science, future research could involve studying its physical properties and how it interacts with other materials .

properties

IUPAC Name

6-N-(4-methoxyphenyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-16-6-4-8-19(14-16)26-23-28-22(25-18-10-12-21(31-3)13-11-18)29-24(30-23)27-20-9-5-7-17(2)15-20/h4-15H,1-3H3,(H3,25,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJHEAUPUFGPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468942
Record name N~2~-(4-Methoxyphenyl)-N~4~,N~6~-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine

CAS RN

628725-21-3
Record name N~2~-(4-Methoxyphenyl)-N~4~,N~6~-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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